3-[(4-Fluorophenyl)ethynyl]aniline
Overview
Description
“3-[(4-Fluorophenyl)ethynyl]aniline” is a chemical compound that is related to aniline derivatives. Aniline derivatives are organic compounds that contain an amino group (-NH2) attached to a phenyl group . The compound is closely related to “2-((4-Fluorophenyl)ethynyl)aniline”, which has a molecular weight of 211.24 .
Synthesis Analysis
The synthesis of aniline derivatives often involves palladium-catalyzed reactions . For instance, 4-Ethynylaniline, a related compound, is synthesized using 2-methyl-3-butyn-2-ol (MEBYNOL) . The transition metal-catalyzed polymerization of 4-ethynylaniline to afford poly(4-ethynylaniline) has also been reported .Scientific Research Applications
Intermediates of Liquid Crystals
This compound can be used as an intermediate in the production of liquid crystals . Liquid crystals are used in a wide range of applications, including display technologies such as LCD screens.
Pharmaceutical Intermediates
“3-[(4-Fluorophenyl)ethynyl]aniline” can serve as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.
Organic Synthesis Intermediates
This compound can be used as an intermediate in organic synthesis . It can contribute to the synthesis of a wide range of organic compounds, enabling the development of new materials and chemical products.
Vacuum Deposition
It can be used in vacuum deposition processes . Vacuum deposition is a family of processes used to deposit layers of material atom-by-atom or molecule-by-molecule on a solid surface.
Synthesis of N-Methyliminodiethyl 4-(4-Ethynylphenyliminomethyl)benzeneboronate
4-Ethynylaniline, a compound structurally similar to “3-[(4-Fluorophenyl)ethynyl]aniline”, can be used in the synthesis of N-methyliminodiethyl 4-(4-ethynylphenyliminomethyl)benzeneboronate . This suggests that “3-[(4-Fluorophenyl)ethynyl]aniline” could potentially be used in similar synthetic pathways.
Preparation of Acetylene Ligand
4-Ethynylaniline can also be used to prepare an acetylene ligand, HC2-NDI (NDI= 1,4,5,8-naphthalenediimide) . Given the structural similarity, “3-[(4-Fluorophenyl)ethynyl]aniline” might also be used in the preparation of similar ligands.
Synthesis of Indoles from Nitroarenes
4-Ethynylaniline can be used as an alkyne component in a synthesis of indoles from nitroarenes in the presence of a palladium-phenantroline catalyst . This suggests that “3-[(4-Fluorophenyl)ethynyl]aniline” could potentially be used in similar synthetic reactions.
Surface Functionalization of Carbon Nanotubes and Graphene
The impact of the surface functionalization with 4-ethynylaniline on the thermal behavior of multi-walled carbon nanotubes (MWNTs) and graphene has been investigated . Given the structural similarity, “3-[(4-Fluorophenyl)ethynyl]aniline” might also be used for similar purposes.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures often interact with their targets through a process of binding or inhibition, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
A compound with a similar structure was found to have high gi absorption and was identified as a cyp1a2 and cyp2c19 inhibitor . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethynyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVTMPLFNPJLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600991 | |
Record name | 3-[(4-Fluorophenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)ethynyl]aniline | |
CAS RN |
138781-97-2 | |
Record name | 3-[(4-Fluorophenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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